molecular formula C11H12Cl2N2O2S2 B2670752 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole CAS No. 868218-35-3

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2670752
CAS No.: 868218-35-3
M. Wt: 339.25
InChI Key: ZEOYFSVIHLSOLC-UHFFFAOYSA-N
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Description

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a synthetic organic compound designed for chemical and pharmaceutical research. This molecule features a 4,5-dihydro-1H-imidazole core, a scaffold recognized as a privileged structure in medicinal chemistry due to its presence in compounds with a broad spectrum of biological activities . The structure is further functionalized with a 3,4-dichlorobenzylthioether group and a methanesulfonyl (mesyl) group, modifications that can significantly influence the compound's physicochemical properties, reactivity, and potential for interaction with biological targets. The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a well-established pharmacophore in drug discovery. Research on analogs containing this core has demonstrated its relevance in the development of agents with anti-inflammatory and analgesic properties . Some derivatives have shown significant activity in models such as the carrageenan-induced paw oedema test and have been identified as potential cyclooxygenase-2 (COX-2) inhibitors through molecular docking studies . Furthermore, this scaffold is found in compounds investigated for other therapeutic areas, including anticancer agents and antidepressants . The specific sulfanyl and sulfonyl substituents on this compound make it a versatile intermediate for further chemical exploration. Researchers can utilize this molecule as a building block in the synthesis of more complex heterocyclic systems or for structure-activity relationship (SAR) studies aimed at developing novel bioactive molecules. Its structure suggests potential for interaction with various enzymatic systems, though its specific mechanism of action would be dependent on the final target and requires empirical validation. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2S2/c1-19(16,17)15-5-4-14-11(15)18-7-8-2-3-9(12)10(13)6-8/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOYFSVIHLSOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl precursor reacts with a sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorophenyl group can be reduced under specific conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole exerts its effects involves interactions with molecular targets and pathways. The dichlorophenyl group can interact with specific enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Substituent Variations at Position 1 (Sulfonyl Groups)

  • 1-Methanesulfonyl vs. 1-Benzenesulfonyl :
    The target compound’s methanesulfonyl group (CH₃SO₂) is less sterically hindered than the benzenesulfonyl (C₆H₅SO₂) group in 1-(benzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (). This difference may enhance solubility and metabolic stability due to reduced aromatic bulk .
  • 1-(3,4-Dimethylphenylsulfonyl) :
    The compound 1-[(3,4-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole () replaces chlorine with methyl groups, increasing hydrophobicity but reducing electron-withdrawing effects compared to the dichlorophenyl analog .

Substituent Variations at Position 2 (Sulfanyl Groups)

  • 3,4-Dichlorophenyl vs. 2-Chlorophenyl: The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole () shows positional isomerism, with chlorine at the 2-position instead of 3,4.

Multi-Substituted Imidazole Derivatives

Compounds like 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole and 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole () lack the sulfonyl group but feature diverse aryl substituents. These modifications highlight the role of sulfonyl groups in modulating solubility and metabolic pathways .

Key Data Table: Structural and Physicochemical Comparisons

Compound Name Position 1 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Methanesulfonyl 3,4-Dichlorobenzylsulfanyl C₁₂H₁₁Cl₂N₂O₂S₂ 357.26 High lipophilicity, moderate solubility
1-(Benzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Benzenesulfonyl 3,4-Dichlorobenzylsulfanyl C₁₇H₁₃Cl₂N₂O₂S₂ 419.33 Increased steric bulk, reduced solubility
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole None (unsubstituted) 2-Chlorobenzylsulfanyl C₁₀H₁₁ClN₂S 226.72 Lower molecular weight, higher flexibility
2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole None (unsubstituted) 2-Chloro-6-fluorobenzylsulfanyl C₁₀H₁₀ClFN₂S 244.72 Enhanced electronegativity, potential CNS activity

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves chlorination of precursor alcohols (as in ) followed by sulfonyl and sulfanyl group incorporation .
  • Structure-Activity Relationships : Fluorine or methoxy substituents () may improve metabolic stability, while bulky sulfonyl groups () could hinder membrane permeability .

Biological Activity

The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a member of the imidazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₃Cl₂N₃O₂S
  • Molecular Weight : 339.25 g/mol
  • CAS Number : 868219-05-0

The unique features of this compound include:

  • A dihydroimidazole core , which is often associated with various pharmacological activities.
  • A sulfanyl group that enhances nucleophilicity.
  • A methanesulfonyl group that may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Imidazole derivatives, including this compound, have been extensively studied for their biological activities. Notable properties include:

  • Antimicrobial Activity : Compounds with imidazole rings have demonstrated significant activity against various bacterial strains. Studies indicate that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research has shown that imidazole derivatives can act as anti-inflammatory agents by inhibiting key inflammatory mediators such as COX enzymes. For instance, compounds structurally related to this imidazole have been reported to reduce inflammation in animal models .
  • Cytotoxicity Against Cancer Cells : The potential of imidazole derivatives in cancer therapy is notable. Some studies have reported that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting a role in chemoprevention .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various imidazole derivatives, including those with similar structures to our compound. The results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .

Anti-inflammatory Properties

In a recent investigation, a series of imidazole derivatives were synthesized and tested for anti-inflammatory activity. One compound exhibited a significant reduction in nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent. The study utilized molecular docking to assess binding affinities with COX-2 receptors, revealing promising interactions for certain derivatives .

Cytotoxicity Studies

Another research effort focused on the cytotoxic effects of imidazole derivatives on human cancer cell lines. The findings demonstrated that specific compounds led to apoptosis in cancer cells through mechanisms involving the activation of caspases and the modulation of cell cycle progression .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-MethylimidazoleImidazole ring with methyl groupModerate antimicrobial activity
2-MercaptoimidazoleImidazole ring with sulfanyl groupStronger nucleophilicity; good anti-inflammatory properties
4-Amino-5-chloroimidazoleImidazole ring with amino and chloro substituentsEnhanced cytotoxicity against specific cancer cells

The compound This compound stands out due to its combination of functional groups that potentially enhance its biological profile compared to these similar compounds.

Q & A

Q. Key Optimization Factors :

  • Solvent choice (e.g., DMF or THF improves reaction efficiency) .
  • Temperature control (40–60°C for sulfonylation) .

Q. Table 1: Synthesis Parameters

StepReagents/ConditionsYield Range (%)
Core FormationNH₄OAc, aldehyde/ketone, reflux in ethanol60–75
Thiolation(3,4-Dichlorophenyl)methanethiol, K₂CO₃, DMF, 50°C70–85
SulfonylationMethanesulfonyl chloride, Et₃N, DCM, RT80–90

How can spectroscopic techniques validate the structural integrity of this compound?

Basic Question

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methanesulfonyl group at ~3.3 ppm for CH₃; aromatic protons at 7.2–7.8 ppm for dichlorophenyl) .
  • IR Spectroscopy : Detect S=O stretches (1150–1250 cm⁻¹ for sulfonyl) and C-S bonds (600–700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching C₁₂H₁₃Cl₂N₂O₂S₂ (calc. 367.01) .

Methodological Tip : Use deuterated DMSO for NMR to resolve imidazole ring protons .

How can researchers optimize reaction yields using computational and statistical methods?

Advanced Question

  • Computational Design : Apply quantum chemical calculations (e.g., DFT) to predict transition states and solvent effects. ICReDD’s reaction path search methods reduce trial-and-error experimentation .
  • Statistical Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize variables like temperature, solvent polarity, and catalyst loading .

Q. Table 2: Key Factors for Yield Optimization

FactorOptimal RangeImpact on Yield
Temperature50–60°C↑ 15–20%
Solvent Polarity (DMF vs. THF)DMF↑ 10%
Catalyst (Et₃N vs. DBU)DBU↑ 5% (but higher cost)

How to resolve contradictions in reported biological activity data for structural analogs?

Advanced Question
Contradictions often arise from substituent electronic effects or assay variability. For example:

  • Chlorine vs. Methyl Substituents : 3,4-Dichlorophenyl analogs show higher antimicrobial activity (MIC 2–4 µg/mL) than methyl-substituted derivatives (MIC >16 µg/mL) due to enhanced lipophilicity and target binding .
  • Bioassay Variability : Standardize protocols (e.g., CLSI guidelines) and use positive controls (e.g., ciprofloxacin for antibacterial assays) .

Q. Table 3: Bioactivity Comparison of Structural Analogs

SubstituentAntimicrobial Activity (MIC, µg/mL)Anticancer IC₅₀ (µM)
3,4-Dichloro2–48.5
4-Methyl>1625.3
4-Bromo4–812.1

What advanced methodologies enable efficient reaction design for novel derivatives?

Advanced Question

  • Hybrid Computational-Experimental Workflows :
    • Reaction Prediction : Use density functional theory (DFT) to model intermediates and transition states .
    • Machine Learning : Train models on existing imidazole reaction datasets to predict optimal conditions (e.g., solvents, catalysts) .
  • High-Throughput Screening : Automate parallel synthesis of derivatives with robotic platforms, enabling rapid SAR analysis .

Case Study : A 2025 study achieved a 92% yield for a fluorophenyl analog using DFT-guided solvent selection (acetonitrile over DCM) .

How to address stability challenges during storage and handling?

Advanced Question

  • Degradation Pathways : Hydrolysis of the sulfonyl group in humid conditions; oxidation of the sulfanyl moiety.
  • Mitigation Strategies :
    • Store under inert gas (N₂/Ar) at –20°C.
    • Add antioxidants (e.g., BHT) to solid samples .
  • Stability Testing : Use accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

What structural modifications enhance target selectivity in therapeutic applications?

Advanced Question

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents on the phenyl ring improve enzyme inhibition (e.g., COX-2 selectivity by 10-fold) .
  • Hybrid Scaffolds : Incorporating furan or thiophene rings modulates pharmacokinetic properties (e.g., logP reduction from 3.5 to 2.8) .

Q. Table 4: Selectivity Modulation via Substituents

ModificationTarget Affinity (Ki, nM)Selectivity Ratio (Target/Off-Target)
3,4-Dichloro15 (COX-2)12.5
4-Fluoro28 (COX-2)6.3
3-Nitro9 (COX-2)18.7

How to design experiments for analyzing metabolic pathways in vitro?

Advanced Question

  • Liver Microsome Assays : Incubate with NADPH-regenerating systems and monitor metabolites via LC-MS/MS. Key parameters:
    • pH 7.4, 37°C, 1 mg/mL microsomal protein .
  • Metabolite Identification : Use isotopic labeling (e.g., ¹⁴C) to track sulfanyl group oxidation .

Data Interpretation : Phase I metabolites (hydroxylated imidazole) dominate over Phase II (glucuronidation) in human microsomes .

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